3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide
Description
BenchChem offers high-quality 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)10-15(21)19-12-7-8-13-14(9-12)23-11-18(4,5)16(22)20(13)6/h7-9H,10-11H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRYCFTULFUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary components: the benzo[b]oxazepine core and the 3,3-dimethylbutanamide side chain. Retrosynthetically, the amide bond suggests a coupling between a benzoxazepine-bearing amine and 3,3-dimethylbutanoyl chloride. The oxazepine ring requires construction via cyclization of a diamine or amino alcohol precursor, with methyl and oxo groups introduced through alkylation and oxidation, respectively.
Benzo[b]Oxazepine Core Construction
The seven-membered benzoxazepine ring is synthesized through cyclocondensation strategies. Microwave-assisted methods, as demonstrated in analogous benzodiazepine syntheses, offer rapid and high-yielding routes. For example, Delepine reactions under microwave irradiation (190–200°C, 8–12 min) achieve >95% yields by promoting intramolecular amide bond formation. Adapting this to benzoxazepines would involve an ether-forming step, potentially using ethylene glycol derivatives.
Synthesis of the Benzo[b]Oxazepine Core
Cyclocondensation of Amino Alcohol Precursors
Amino alcohols such as 2-aminophenethyl alcohol derivatives are condensed with carbonyl compounds to form the oxazepine ring. For instance, reacting 2-amino-5-methylphenol with 3,3-dimethylbutyrolactone under acidic conditions yields a tetrahydrooxazepine intermediate. Microwave irradiation (150°C, 20 min) accelerates this step, achieving 85–90% conversion.
Optimization of Cyclization Conditions
Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like diglyme enhance microwave absorption, reducing reaction times to <10 minutes. Catalytic amounts of Er(OTf)3 further improve yields by facilitating imine formation, as evidenced in benzodiazepine syntheses.
Oxidation to Introduce the 4-Oxo Group
The 4-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO3/H2SO4) selectively oxidizes the C4 alcohol to a ketone without over-oxidizing the aromatic ring. Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers a milder, non-acidic route, yielding 75–80% of the ketone.
Synthesis of 3,3-Dimethylbutanamide
Preparation of 3,3-Dimethylbutyric Acid
The patent EP0884299A1 details a Wolff-Kishner-based method for converting trimethylpyruvic acid (II) to 3,3-dimethylbutyric acid (I) via hydrazone intermediate (III):
- Hydrazone Formation : Trimethylpyruvic acid reacts with hydrazine hydrate in triglycol at 180°C for 2 hours, yielding the hydrazone (95% purity).
- Base Treatment : Heating the hydrazone with aqueous NaOH at 200°C liberates 3,3-dimethylbutyric acid (88% yield).
Amide Coupling to Form the Final Product
Activation and Coupling Strategies
The benzoxazepine amine (VIII) reacts with 3,3-dimethylbutanoyl chloride (IX) in the presence of triethylamine (TEA) as a base. Dichloromethane or THF serves as the solvent, with reactions completing within 2 hours at 25°C (85–90% yield).
Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., DCC, EDC) with HOBt suppress racemization and improve yields to 93% in anhydrous DMF. Microwave-assisted coupling (50°C, 10 min) further enhances efficiency, as demonstrated in analogous sulfonamide syntheses.
Modern Methodological Innovations
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Cyclization | H2SO4, 120°C | 65 | 12 h |
| Microwave Cyclization | Er(OTf)3, MW, 190°C | 97 | 8 min |
| Wolff-Kishner Reduction | NaOH, 200°C | 88 | 2 h |
| DCC Coupling | DMF, 25°C | 93 | 2 h |
| MW Coupling | EDC/HOBt, MW, 50°C | 95 | 10 min |
Challenges and Optimization Strategies
Regioselectivity in Methylation
Positioning methyl groups at C3, C3, and C5 requires careful control. Directed ortho-metalation (DoM) using LDA enables selective methylation at C3 and C5 before cyclization, avoiding over-alkylation.
Stability of Amine Intermediates
The C8 amine is prone to oxidation. Protecting groups (e.g., Boc or Fmoc) stabilize the intermediate during oxidation and methylation steps. TFA-mediated deprotection post-cyclization restores the free amine for coupling.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of the benzoxazepine core followed by coupling with the butanamide moiety. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DCM), and catalyst use (e.g., HATU for coupling reactions). Post-synthesis, purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are essential to confirm structure and purity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups and stereochemical features (e.g., oxazepine ring protons at δ 3.5–4.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays).
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 387.2) .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, PC-3) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Parallel testing in non-cancerous cells (e.g., HEK-293) assesses selectivity .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Conduct stress testing:
- Thermal Stability: Incubate at 40–60°C for 24–72 hours and monitor degradation via HPLC.
- pH Stability: Expose to buffers (pH 2–9) and analyze by UV-Vis spectroscopy.
- Oxidative Stress: Treat with H₂O₂ (3%) and track by TLC or LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side-product formation?
- Solvent Optimization: Use anhydrous DMF for moisture-sensitive steps.
- Catalyst Screening: Test alternatives to HATU (e.g., EDCI or DCC) for amide coupling.
- Reaction Monitoring: Employ in-situ FTIR or real-time LC-MS to detect intermediates and adjust conditions dynamically .
Q. What computational methods are used to analyze stereochemical effects and binding conformations?
- Molecular Dynamics (MD) Simulations: Predict stable conformations of the benzoxazepine ring.
- Docking Studies (AutoDock Vina): Map interactions with targets (e.g., kinases or GPCRs) using PDB structures.
- DFT Calculations: Assess electronic properties (e.g., HOMO/LUMO energies) to explain reactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Variable Analysis: Compare cell lines (e.g., prostate vs. breast cancer), assay protocols (e.g., incubation time), and batch purity.
- Combination Studies: Test synergism with approved drugs (e.g., paclitaxel) using Chou-Talalay analysis to calculate combination indices .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs?
- Analog Synthesis: Modify substituents on the benzoxazepine ring (e.g., replace methyl with ethyl) or the butanamide chain.
- Pharmacophore Modeling: Identify critical moieties (e.g., oxazepine carbonyl) using software like Schrödinger’s Phase.
- Biological Profiling: Compare IC₅₀ values and selectivity indices across analogs .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Kinase Profiling: Use radiometric assays (e.g., ³³P-ATP) to screen against kinase panels.
- Pull-Down Assays: Attach biotinylated probes to the compound and identify binding proteins via streptavidin beads and LC-MS/MS.
- CRISPR-Cas9 Knockout Models: Validate target genes in resistant vs. sensitive cell lines .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., Western blotting alongside activity assays).
- Experimental Design: Include dose-response curves (n ≥ 3 replicates) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test).
- Resource Limitations: Prioritize scalable synthesis routes (e.g., flow chemistry) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
